alpha-D-Quinovopyranose

Catalog No.
S3559057
CAS No.
551-63-3
M.F
C6H12O5
M. Wt
164.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-D-Quinovopyranose

CAS Number

551-63-3

Product Name

alpha-D-Quinovopyranose

IUPAC Name

(2S,3R,4S,5S,6R)-6-methyloxane-2,3,4,5-tetrol

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5-,6+/m1/s1

InChI Key

SHZGCJCMOBCMKK-DVKNGEFBSA-N

SMILES

CC1C(C(C(C(O1)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)O

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O

The exact mass of the compound alpha-D-Quinovopyranose is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of D-quinovose in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Potential Precursor in Carbohydrate Biosynthesis

alpha-D-Quinovopyranose is a six-membered ring sugar (pyranose) with a specific configuration at its chiral centers. While not a common sugar itself, it has been identified as a potential intermediate in the biosynthesis of more complex carbohydrates, particularly those found in plants and microorganisms.

Studies using radioisotopes have shown that quinic acid, a derivative of alpha-D-quinovopyranose, can be incorporated into various plant products like shikimic acid, a precursor to important aromatic compounds. This suggests that alpha-D-quinovopyranose might play a role in the early stages of the biosynthetic pathway for these molecules PubChem, alpha-D-Quinovopyranose: .

Alpha-D-Quinovopyranose is a six-membered cyclic sugar, specifically a pyranose form of D-quinovose. It features a unique structure characterized by its hydroxyl groups and a specific configuration that distinguishes it from other sugars. The molecular formula for alpha-D-quinovopyranose is C6H12O5C_6H_{12}O_5, and it is primarily recognized for its role in various biological systems and its potential applications in pharmaceuticals and biochemistry.

Typical of carbohydrates, including:

  • Hydrolysis: This process can convert alpha-D-quinovopyranose into its constituent monosaccharides.
  • Oxidation: The hydroxyl groups on the sugar can be oxidized to form aldehydes or acids.
  • Reduction: It can be reduced to form sugar alcohols, such as D-quinovitol.
  • Glycosylation: Alpha-D-quinovopyranose can act as a glycosyl donor in the formation of glycosidic bonds with other sugars or aglycones, forming oligosaccharides or glycosides .

Alpha-D-Quinovopyranose exhibits various biological activities, including:

  • Antimicrobial Properties: It has been noted for its potential antimicrobial effects, which may contribute to plant defense mechanisms.
  • Prebiotic Effects: This compound may serve as a substrate for beneficial gut bacteria, promoting gut health.
  • Role in Glycoproteins: It is involved in the structure of glycoproteins, influencing cell signaling and recognition processes .

Several synthetic routes have been developed for alpha-D-quinovopyranose:

  • Enzymatic Synthesis: Utilizing specific enzymes to catalyze the formation of alpha-D-quinovopyranose from simpler sugars.
  • Chemical Synthesis: This involves multi-step organic synthesis techniques, including protection-deprotection strategies and selective glycosylation reactions .
  • Extraction from Natural Sources: Alpha-D-quinovopyranose can also be extracted from plant sources where it occurs naturally .

Alpha-D-Quinovopyranose has several applications:

  • Pharmaceuticals: Its unique properties make it a candidate for drug formulation and development, particularly in creating glycosides with enhanced bioactivity.
  • Food Industry: It may be used as a sweetener or flavoring agent due to its sugar-like characteristics.
  • Biotechnology: In research settings, it serves as a substrate for studying enzyme activity and carbohydrate metabolism .

Research on the interactions of alpha-D-quinovopyranose with proteins and enzymes has shown that it can influence enzymatic activity. For instance, studies have demonstrated its role as an inhibitor or substrate for various glycosyltransferases and amylases, affecting carbohydrate digestion and metabolism .

Similar Compounds

Alpha-D-Quinovopyranose shares structural similarities with other monosaccharides and oligosaccharides. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Characteristics
D-GalactoseHexose with an aldehyde groupImportant in lactose formation
D-MannoseEpimer of glucose at C2Involved in mannans
Alpha-L-QuinovopyranoseEpimer at C2 compared to alpha-D-quinovopyranoseDifferent stereochemistry
D-XylosePentose sugarKey component in hemicellulose

Alpha-D-Quinovopyranose is unique due to its specific configuration and biological activities, distinguishing it from these similar compounds. Its role in biochemical processes and potential applications further enhance its importance in both research and industry .

XLogP3

-2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

164.06847348 g/mol

Monoisotopic Mass

164.06847348 g/mol

Heavy Atom Count

11

UNII

68BDH91OBS

Other CAS

7658-08-4

Wikipedia

Alpha-D-quinovopyranose

Dates

Last modified: 02-18-2024

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